molecular formula C11H11FN2 B1271931 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 39876-39-6

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1271931
CAS No.: 39876-39-6
M. Wt: 190.22 g/mol
InChI Key: MNWNSXZHWSTXTC-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a fluorine atom at the 8th position and a tetrahydroindole structure.

Biochemical Analysis

Biochemical Properties

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as c-Met kinase, where it exhibits inhibitory activity . This interaction is crucial as c-Met kinase is involved in various cellular processes, including cell growth and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . This modulation leads to altered cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s primary mode of action involves binding to the hydrophobic region of the c-Met kinase site, leading to enzyme inhibition . This binding disrupts the normal function of c-Met kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. Additionally, molecular docking studies have shown that the compound’s fluorine atom plays a critical role in enhancing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes. The localization to organelles such as the nucleus and mitochondria is particularly important for its role in modulating gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-fluoroindole with a suitable amine in the presence of a catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluorine atom at the 8th position.

    8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Contains a chlorine atom instead of fluorine.

    8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Contains a methyl group at the 8th position

Uniqueness

The presence of the fluorine atom in 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique electronic properties, making it more reactive in certain chemical reactions. This fluorine substitution can also enhance the compound’s bioactivity and stability, distinguishing it from its analogs .

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWNSXZHWSTXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372107
Record name 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39876-39-6
Record name 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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